2-(Chloromethyl)-1-nitro-4-(trifluoromethyl)benzene
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Overview
Description
- It consists of a benzene ring substituted with chloromethyl and nitro groups at specific positions, along with a trifluoromethyl group.
- The compound is colorless and has applications in various fields due to its unique structure.
2-(Chloromethyl)-1-nitro-4-(trifluoromethyl)benzene: is an organic compound with the chemical formula CHClF.
Preparation Methods
Laboratory Synthesis:
Industrial Production: On an industrial scale, benzotrichloride reacts with hydrogen fluoride in a pressurized reactor to produce trifluorotoluene.
Chemical Reactions Analysis
Reactivity: Trifluorotoluene undergoes various reactions, including
Common Reagents: Aluminum trichloride, hydrogen fluoride, and copper catalysts.
Major Products: The compound serves as an intermediate in the synthesis of other chemicals, such as herbicides and pharmaceuticals.
Scientific Research Applications
Chemistry: Trifluorotoluene is used as a solvent in mild Lewis-acid catalyzed reactions.
Biology and Medicine: Derivatives of trifluorotoluene find applications in herbicides (e.g., fluometuron) and skeletal muscle relaxants (e.g., flumetramide).
Industry: It plays a role in the production of pesticides and pharmaceuticals.
Mechanism of Action
- The exact mechanism by which trifluorotoluene exerts its effects depends on its derivatives.
- For example, flumetramide likely interacts with specific molecular targets or pathways to induce muscle relaxation.
Comparison with Similar Compounds
- Trifluorotoluene’s uniqueness lies in its trifluoromethyl substitution, which affects its reactivity and properties.
- Similar compounds include other halogenated toluenes (e.g., 1,2-bis(chloromethyl)benzene ) and related fluorinated aromatics.
Properties
Molecular Formula |
C8H5ClF3NO2 |
---|---|
Molecular Weight |
239.58 g/mol |
IUPAC Name |
2-(chloromethyl)-1-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-5-3-6(8(10,11)12)1-2-7(5)13(14)15/h1-3H,4H2 |
InChI Key |
CVIRIWBEHBOMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
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